molecular formula C20H30N2O3S B298253 N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide

N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide

Cat. No. B298253
M. Wt: 378.5 g/mol
InChI Key: KWOGXMJBAOFUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide, also known as ACBC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has been found to have various scientific research applications. It has been used in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's. N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has also been used in the synthesis of new materials for use in electronic devices.

Mechanism of Action

N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide works by inhibiting the activity of certain enzymes in the body. It has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been found to decrease the levels of lactate in cancer cells, which is important for the survival and growth of these cells. N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has also been found to decrease the levels of amyloid-beta, which is a protein that is associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide in lab experiments is its high purity and stability. This allows for accurate and reproducible results. One limitation of using N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide is its high cost, which may limit its use in some experiments.

Future Directions

There are many potential future directions for the use of N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide. One direction is the development of new drugs for the treatment of cancer and Alzheimer's disease. Another direction is the use of N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide in the synthesis of new materials for use in electronic devices. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide and its potential applications in various fields.
In conclusion, N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method has been optimized to produce high yields of pure N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide. N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has been found to have various scientific research applications, including the development of new drugs and the synthesis of new materials. Its mechanism of action involves the inhibition of certain enzymes in the body, leading to a decrease in the growth and proliferation of cancer cells. N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has various biochemical and physiological effects, including a decrease in lactate levels in cancer cells and a decrease in amyloid-beta levels in Alzheimer's disease. While there are advantages and limitations to using N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide in lab experiments, there are many potential future directions for its use in various fields.

Synthesis Methods

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide involves the reaction of cyclohexylamine and 4-chlorobenzenesulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with azepan-1-ylacetic acid to yield N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide. This synthesis method has been optimized to produce high yields of pure N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide.

properties

Product Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide

Molecular Formula

C20H30N2O3S

Molecular Weight

378.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide

InChI

InChI=1S/C20H30N2O3S/c23-20(21-15-9-1-2-10-16-21)17-22(18-11-5-3-6-12-18)26(24,25)19-13-7-4-8-14-19/h4,7-8,13-14,18H,1-3,5-6,9-12,15-17H2

InChI Key

KWOGXMJBAOFUCG-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1CCCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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